2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol
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Overview
Description
2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol is a complex organic compound characterized by its bromine, benzoxazole, and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol typically involves multi-step organic reactions. One common method starts with the bromination of 3,4-dimethylphenol to introduce the bromine atom at the 2-position. This is followed by a condensation reaction with 4-(5,6-dimethyl-1,3-benzoxazol-2-yl)benzaldehyde under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the imine linkage can be reduced to an amine.
Condensation Reactions: The imine group can participate in further condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or cyano derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors, leveraging the compound’s structural features.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and phenolic functionalities.
Mechanism of Action
The mechanism by which 2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,6-dimethylphenol: Lacks the benzoxazole and imine functionalities.
4-(5,6-dimethyl-1,3-benzoxazol-2-yl)benzaldehyde: Lacks the bromine and phenol groups.
2-bromo-6-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol: Similar but without the dimethyl groups on the benzoxazole ring.
Uniqueness
The uniqueness of 2-bromo-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol lies in its combination of bromine, benzoxazole, and phenol functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H21BrN2O2 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-bromo-6-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C24H21BrN2O2/c1-13-10-20-21(11-14(13)2)29-24(27-20)17-5-7-19(8-6-17)26-12-18-9-15(3)16(4)22(25)23(18)28/h5-12,28H,1-4H3 |
InChI Key |
MEAOYMHKDRWVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
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